6-Nitro-2-(trifluoromethyl)benzo[d]thiazole
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Description
6-Nitro-2-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.179. It belongs to the class of organic compounds known as benzothiazoles .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole, has been a subject of interest in recent years . A highly efficient, unprecedented, catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis
The molecular structure of 6-Nitro-2-(trifluoromethyl)benzo[d]thiazole consists of a benzothiazole ring substituted with a nitro group at the 6th position and a trifluoromethyl group at the 2nd position .Scientific Research Applications
Antitumor Activity
A study by Bolakatti et al. (2014) highlights the antitumor properties of benzothiazole derivatives, synthesized through reactions involving benzo[d]thiazole compounds, demonstrating their potential in cancer treatment. These derivatives showed significant cytotoxicity against various cancer cell lines, underscoring the therapeutic applications of benzothiazole structures in oncology research (Bolakatti et al., 2014).
Antiparasitic Properties
Delmas et al. (2002) investigated benzothiazoles bearing different substituents for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The study found that specific structural modifications in benzothiazoles can significantly impact their antiproliferative activity against parasites, suggesting a potential route for developing new antiparasitic drugs (Delmas et al., 2002).
Antimicrobial Activity
Vicini et al. (2008) synthesized 2-heteroarylimino-5-benzylidene-4-thiazolidinones, including derivatives of benzothiazole, and tested them for antimicrobial activity. The results showed that these compounds possess good inhibition against gram-positive bacteria and staphylococci, including methicillin-resistant strains, indicating the potential of benzothiazole derivatives in combating resistant bacterial infections (Vicini et al., 2008).
Synthesis of Novel Compounds
Durcik et al. (2020) described a synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, demonstrating the versatility of benzo[d]thiazole as a building block in drug discovery. This work opens new avenues for the design and synthesis of compounds with potential therapeutic applications, highlighting the role of benzo[d]thiazole derivatives in medicinal chemistry (Durcik et al., 2020).
properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2S/c9-8(10,11)7-12-5-2-1-4(13(14)15)3-6(5)16-7/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUTQBQCRJQFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678580 |
Source
|
Record name | 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2-(trifluoromethyl)benzo[d]thiazole | |
CAS RN |
1225041-15-5 |
Source
|
Record name | 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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